

An In-depth Technical Guide to Potassium 4-chlorobenzoate

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Compound of Interest

Compound Name: Potassium 4-chlorobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Potassium 4-chlorobenzoate**, including its chemical identity, properties, synthesis, and relevant biological pathways. The information is tailored for professionals in research, and drug development.

Chemical Identity and Synonyms

Potassium 4-chlorobenzoate is the potassium salt of 4-chlorobenzoic acid. While it has a registered compound identifier in PubChem (CID 23664289), a specific CAS number is not readily available in major chemical databases.^[1] This suggests that it is primarily used as a laboratory-scale reagent or an in-situ generated intermediate rather than a large-scale commercial chemical.

The most common synonyms for **Potassium 4-chlorobenzoate** are:

- potassium p-chloro-benzoate^[1]
- potassium 4-chloro-benzoate^[1]
- SCHEMBL9493322^[1]
- AKOS003051679^[1]

Physicochemical Properties

The key physicochemical properties of **Potassium 4-chlorobenzoate** are summarized in the table below. These properties are computationally derived and provide essential information for its handling, formulation, and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₄ ClKO ₂	PubChem[1]
Molecular Weight	194.65 g/mol	PubChem[1]
Exact Mass	193.9536885 Da	PubChem[1]
Topological Polar Surface Area	40.1 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]
Formal Charge	0	PubChem
Complexity	132	PubChem[1]
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	0	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	2	PubChem
Compound Is Canonicalized	Yes	PubChem

Synthesis of Potassium 4-chlorobenzoate

While detailed, step-by-step synthesis protocols for **Potassium 4-chlorobenzoate** are not extensively published, a general method involves the hydrolysis of a 4-chlorobenzoic acid ester, such as methyl 4-chlorobenzoate, with a potassium base.

Experimental Protocol: Saponification of Methyl 4-chlorobenzoate

This protocol is based on a reported synthesis of **Potassium 4-chlorobenzoate**.^[2]

Materials:

- Methyl 4-chlorobenzoate
- Potassium trimethylsilanolate
- Dry ether
- Deuterium oxide (D₂O) for NMR analysis

Procedure:

- In a suitable reaction vessel, dissolve methyl 4-chlorobenzoate (1 equivalent) in dry ether.
- Add potassium trimethylsilanolate (1 equivalent) to the solution.
- Stir the reaction mixture at room temperature for approximately 4 hours.
- The product, **Potassium 4-chlorobenzoate**, will precipitate as a white solid.
- Isolate the solid by filtration.
- The identity and purity of the product can be confirmed by ¹H NMR spectroscopy. The aromatic protons typically appear as an AB quartet around δ 7.68 ppm in D₂O.^[2]

Purification:

For purification of alkali metal salts of carboxylic acids, general methods such as recrystallization can be employed. The crude **potassium 4-chlorobenzoate** can be dissolved

in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water) and allowed to cool slowly to form crystals. The purified crystals can then be collected by filtration and dried under vacuum.

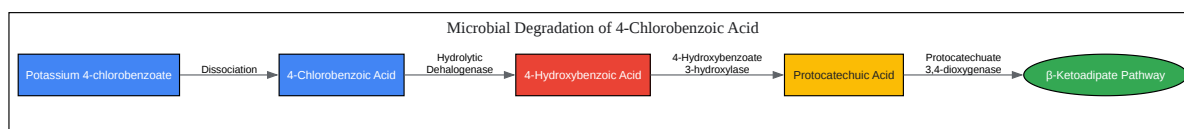
Role in Drug Development and Biological Systems

Direct applications of **Potassium 4-chlorobenzoate** in drug development are not well-documented. However, its parent compound, 4-chlorobenzoic acid, and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals. The chloro and carboxylate functionalities provide versatile handles for further chemical modifications in the design of active pharmaceutical ingredients (APIs).

The biological significance of this class of compounds is often studied in the context of microbial degradation. Various microorganisms have been shown to metabolize 4-chlorobenzoic acid through different enzymatic pathways. Understanding these pathways is crucial for environmental bioremediation and can provide insights into the metabolism of halogenated aromatic compounds in biological systems.

Microbial Degradation Pathway of 4-Chlorobenzoic Acid

One of the well-characterized metabolic routes for 4-chlorobenzoic acid in microorganisms like *Arthrobacter* sp. and *Cupriavidus* sp. involves an initial hydrolytic dehalogenation.[3][4] This pathway is depicted in the diagram below.



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Caption: Microbial degradation pathway of 4-chlorobenzoic acid.

This pathway begins with the dissociation of **Potassium 4-chlorobenzoate** to 4-chlorobenzoic acid. A key initial step is the hydrolytic dehalogenation to yield 4-hydroxybenzoic acid.[3] This intermediate is then hydroxylated to form protocatechuic acid, which subsequently enters the central metabolic β -ketoadipate pathway for complete mineralization.[3]

Conclusion

Potassium 4-chlorobenzoate is a chemical compound with defined physicochemical properties and established synthesis routes. While a specific CAS number is not prominently documented, its identity and characteristics are well-established. Its primary significance for researchers and drug development professionals lies in its role as a versatile chemical intermediate. The biological relevance of its anionic component, 4-chlorobenzoate, is highlighted by its microbial degradation pathways, which are of interest in both environmental science and the broader study of xenobiotic metabolism. This guide provides a foundational understanding of **Potassium 4-chlorobenzoate** to support its safe and effective use in a research and development setting.

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